molecular formula C12H10OS B8462020 4-Benzyl-thiophene-3-carbaldehyde

4-Benzyl-thiophene-3-carbaldehyde

Cat. No.: B8462020
M. Wt: 202.27 g/mol
InChI Key: MOKRBDCJFCISEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-thiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene ring . This reaction involves the use of reagents such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction or similar formylation techniques. The scalability of these reactions makes them suitable for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Benzyl-thiophene-3-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group is highly reactive and can form various derivatives through nucleophilic addition and condensation reactions. These reactions enable the compound to interact with different molecular targets, facilitating its use in synthetic chemistry .

Comparison with Similar Compounds

  • Thiophene-2-carbaldehyde
  • Thiophene-3-carbaldehyde
  • 4-Methylthiophene-3-carbaldehyde

Comparison: The benzyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

4-benzylthiophene-3-carbaldehyde

InChI

InChI=1S/C12H10OS/c13-7-12-9-14-8-11(12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2

InChI Key

MOKRBDCJFCISEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC=C2C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was synthesized from diethyl benzyl phosphate (Org. Lett. 2005, 7, 4875-4878) and 4-formylthiophen-3-ylboronic acid using the conditions to synthesize 5-(4-chlorobenzyl)thiophene-2-carbaldehyde (Example 1.1.a). Purification by prep-TLC (10% heptane/DCM, eluting 3×) yielded 4-benzylthiophene-3-carbaldehyde (204 mg, 46%). 1H NMR (400 MHz, CDCl3) δ ppm 4.29 (s, 2H), 6.83-6.86 (m, 1H), 7.20-7.26 (m, 3H), 7.29-7.34 (m, 2H), 8.12 (d, J=3.22 Hz, 1H), 9.98 (d, J=0.73 Hz, 1H).
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